N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide
Description
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a pyrazolopyrimidine derivative characterized by a sulfur-containing ethylthio group at position 6, an isobutylamino substituent at position 4, and a 4-fluorophenylacetamide side chain. The ethylthio and isobutylamino groups may enhance lipophilicity and binding pocket interactions, while the 4-fluorophenyl moiety could improve metabolic stability and target affinity through hydrophobic interactions.
Properties
IUPAC Name |
N-[2-[6-ethylsulfanyl-4-(2-methylpropylamino)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN6OS/c1-4-30-21-26-19(24-12-14(2)3)17-13-25-28(20(17)27-21)10-9-23-18(29)11-15-5-7-16(22)8-6-15/h5-8,13-14H,4,9-12H2,1-3H3,(H,23,29)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFEVSRVLYXOTKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C=NN(C2=N1)CCNC(=O)CC3=CC=C(C=C3)F)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide, a compound with significant potential in pharmaceutical research, is a derivative of the pyrazolo[3,4-d]pyrimidine class. This article explores its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
- Molecular Formula : C20H24F2N6OS
- Molecular Weight : 434.51 g/mol
- CAS Number : 946283-01-8
The precise mechanism of action for this compound is not fully characterized. However, it is hypothesized that it interacts with specific biological targets such as kinases or other proteins involved in cellular signaling pathways. This interaction may lead to the modulation of various biological processes, particularly those associated with cancer and inflammatory diseases.
Biological Activity
Research indicates that compounds within this class may exhibit significant inhibitory activity against various kinases. The following table summarizes the biological activities reported for similar compounds:
| Biological Activity | Target | Effect |
|---|---|---|
| Kinase Inhibition | Various | Antiproliferative effects in cancer cell lines |
| Anti-inflammatory | NF-kB | Reduction in pro-inflammatory cytokines |
| Antioxidant | N/A | Scavenging of free radicals |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by inhibiting specific kinases involved in tumor growth. The compound was shown to reduce cell viability in several cancer cell lines, including breast and lung cancer models.
- Inflammation Modulation : Another study highlighted the compound's ability to modulate inflammatory responses through the inhibition of NF-kB signaling pathways. This effect was observed in vitro using macrophage cell lines treated with lipopolysaccharides (LPS), resulting in decreased levels of TNF-alpha and IL-6.
- Neuroprotective Effects : Preliminary research has suggested potential neuroprotective properties of this compound, indicating its ability to cross the blood-brain barrier (BBB). This characteristic could be beneficial for developing treatments for neurodegenerative diseases .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely uncharacterized; however, related compounds have shown moderate solubility and favorable absorption characteristics. The compound is anticipated to be a substrate for P-glycoprotein but not an inhibitor for major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions .
Scientific Research Applications
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative with potential applications in pharmaceutical research. It is investigated for its biological activities, focusing on its mechanisms of action and therapeutic implications.
Basic Information
- Common Name: this compound
- Molecular Formula: C21H27FN6OS
- Molecular Weight: 430.5 g/mol
- CAS Number: 941948-77-2
The precise mechanism of action for this compound is not fully characterized. It is hypothesized to interact with biological targets such as kinases or other proteins involved in cellular signaling pathways. This interaction may modulate biological processes, particularly those associated with cancer and inflammatory diseases. Research indicates that compounds within this class may exhibit inhibitory activity against various kinases, leading to antiproliferative effects in cancer cell lines. These compounds can also modulate inflammatory responses through the inhibition of NF-kB signaling pathways, reducing pro-inflammatory cytokines.
Biological Activities of Similar Compounds
| Biological Activity | Target | Effect |
|---|---|---|
| Kinase Inhibition | Various | Antiproliferative effects in cancer cell lines |
| Anti-inflammatory | NF-kB | Reduction in pro-inflammatory cytokines |
| Antioxidant | N/A | Scavenging of free radicals |
Case Studies and Research Findings
- Anticancer Activity: Pyrazolo[3,4-d]pyrimidine derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. These compounds reduce cell viability in several cancer cell lines, including breast and lung cancer models.
- Inflammation Modulation: These compounds modulate inflammatory responses through the inhibition of NF-kB signaling pathways. In vitro studies using macrophage cell lines treated with lipopolysaccharides (LPS) resulted in decreased levels of TNF-alpha and IL-6.
- Neuroprotective Effects: Preliminary research suggests potential neuroprotective properties, indicating the ability to cross the blood-brain barrier (BBB). This characteristic could be beneficial for developing treatments for neurodegenerative diseases.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound remains largely uncharacterized. Related compounds have shown moderate solubility and favorable absorption characteristics. The compound is anticipated to be a substrate for P-glycoprotein but not an inhibitor for major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.
Potential Applications
N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-difluorobenzamide has potential applications in scientific research, particularly in:
- Drug development
- Therapeutic interventions
- Cancer research
- Inflammation studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A: 2-(4-isopropylphenoxy)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide (CAS: 946210-42-0)
- Structural Differences: Position 6: Methylthio (vs. ethylthio in the target compound). Position 4: Propylamino (vs. isobutylamino). Side Chain: 4-isopropylphenoxyacetamide (vs. 4-fluorophenylacetamide).
- Propylamino (linear chain) vs. isobutylamino (branched) may alter solubility and target selectivity. The 4-isopropylphenoxy group increases lipophilicity (logP) compared to the 4-fluorophenyl moiety, possibly affecting bioavailability .
| Property | Target Compound | Compound A |
|---|---|---|
| Molecular Formula | C₂₁H₂₈FN₆O₂S | C₂₂H₃₀N₆O₂S |
| Molecular Weight | ~442.5 g/mol | 442.6 g/mol |
| Key Substituents | Ethylthio, Isobutylamino, 4-Fluorophenyl | Methylthio, Propylamino, 4-Isopropylphenoxy |
Compound B: N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide
- Structural Differences :
- Core Modification : Chromen-4-one fused system (absent in the target compound).
- Substituents : Dual fluorine atoms (3-fluorophenyl and 5-fluoro) enhance electronegativity.
- Higher molecular weight (571.2 g/mol vs. ~442.5 g/mol) may reduce membrane permeability. Melting point (302–304°C) suggests superior crystallinity compared to the target compound (data unavailable) .
Compound C: 6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Structural Differences :
- Position 6 : tert-butyl group (vs. ethylthio).
- Position 1 : 4-fluoro-2-hydroxyphenyl (vs. ethyl-linked acetamide).
- Hydroxyl group enhances hydrogen-bonding capacity, improving solubility but possibly compromising blood-brain barrier penetration.
Q & A
Q. What synthetic methodologies are established for the preparation of this compound?
The compound can be synthesized via nucleophilic substitution and coupling reactions. A key step involves reacting pyrazolo[3,4-d]pyrimidin-4-one derivatives with α-chloroacetamides or substituted amines under reflux conditions. For example, coupling the pyrazolo-pyrimidine core with 2-(4-fluorophenyl)acetamide derivatives in polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours yields the target compound. Purification typically employs column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) .
Q. Which analytical techniques are essential for structural validation?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity (e.g., distinguishing pyrazolo-pyrimidine N-substitution patterns).
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns (e.g., chlorine/fluorine signatures).
- HPLC-PDA: Assesses purity (>95%) and identifies co-eluting impurities.
- X-ray Crystallography: Resolves ambiguous regiochemistry in the pyrazolo-pyrimidine core .
Advanced Research Questions
Q. How can structural modifications improve pharmacokinetic properties like solubility and metabolic stability?
- Lipophilicity Optimization: Replace the ethylthio group (-S-C₂H₅) with sulfone (-SO₂-) or phosphonate (-PO₃H₂) moieties to enhance aqueous solubility while retaining target affinity .
- Metabolic Stability: Introduce trifluoromethyl (-CF₃) groups at the isobutylamino side chain to reduce cytochrome P450-mediated oxidation, as demonstrated in structurally related pyrimidine derivatives .
- Prodrug Strategies: Conjugate the acetamide group with PEGylated or glycosylated linkers to improve bioavailability .
Q. How should researchers address contradictory bioactivity data across in vitro and in vivo models?
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. CHO for receptor-binding assays) and control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Pharmacokinetic Profiling: Compare plasma protein binding ratios (PPB) and tissue distribution using radiolabeled analogs to reconcile in vitro IC₅₀ with in vivo efficacy .
- Impurity Analysis: Use LC-MS to identify batch-specific impurities (e.g., oxidation byproducts) that may antagonize target activity .
Q. What experimental design principles apply to evaluating target selectivity against off-pathway isoforms?
- In Silico Screening: Perform molecular docking against homology models of off-target isoforms (e.g., kinase subfamilies) to prioritize structural modifications .
- Enzyme Kinetics: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd) for primary targets vs. isoforms (e.g., comparing IC₅₀ for PDE4B vs. PDE4D) .
- Functional Redundancy Tests: Knock out off-target genes via CRISPR/Cas9 in cell-based assays to isolate compound-specific effects .
Q. What strategies mitigate low aqueous solubility in preclinical testing?
- Co-Solvent Systems: Use cyclodextrin complexes or hydrotropic agents (e.g., sodium lauryl sulfate) in formulation buffers.
- Crystal Engineering: Prepare co-crystals with succinic acid or nicotinamide to enhance dissolution rates.
- Nanoparticle Encapsulation: Employ PLGA or lipid-based nanoparticles for sustained release in pharmacokinetic studies .
Methodological Considerations
- Data Contradiction Analysis: Use multivariate regression to identify confounding variables (e.g., pH, temperature) in enzymatic assays. Cross-validate findings with orthogonal methods (e.g., fluorescence polarization vs. radiometric assays) .
- Synthetic Route Optimization: Apply design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading) and minimize byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
